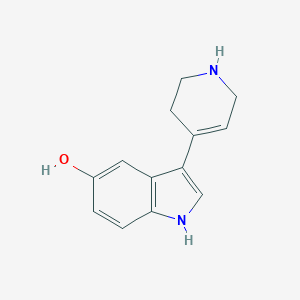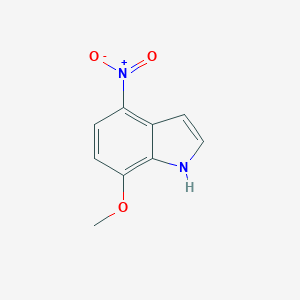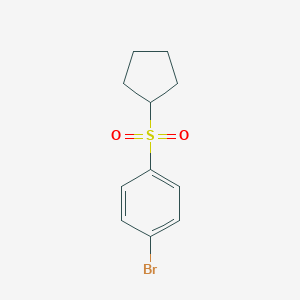
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol
Overview
Description
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol, also known as THP-Indol-5-ol, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol varies depending on its application. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to inhibit various enzymes and signaling pathways involved in disease progression. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and noradrenaline. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Biochemical and Physiological Effects:
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been found to inhibit cell proliferation and induce cell death in cancer cells. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been shown to modulate neuronal signaling and improve cognitive function in animal models. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been used to synthesize materials with unique optical and electronic properties, such as fluorescent dyes and conducting polymers.
Advantages and Limitations for Lab Experiments
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol also has some limitations, including its relatively high cost and limited availability compared to other chemical compounds.
Future Directions
There are several future directions for research on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol. In medicinal chemistry, further studies are needed to investigate the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol as a drug candidate for the treatment of various diseases. In neuroscience, more research is needed to elucidate the mechanism of action of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol and its potential as a therapeutic agent for neurological disorders. In materials science, further studies are needed to explore the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol as a building block for the synthesis of novel materials with unique properties.
In conclusion, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This paper has provided an overview of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol may lead to the development of new drugs, materials, and therapies for various diseases and disorders.
Scientific Research Applications
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been studied for its effects on neuronal signaling and modulation of neurotransmitter release. In materials science, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-olol has been explored as a potential building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
127626-07-7 |
|---|---|
Product Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-16H,4-6H2 |
InChI Key |
YMCFWPXQTPNUBN-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)O |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)


![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)